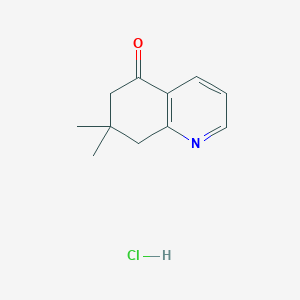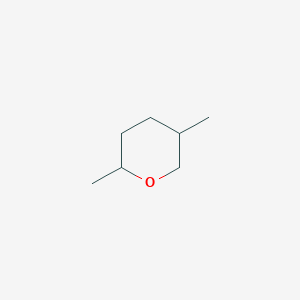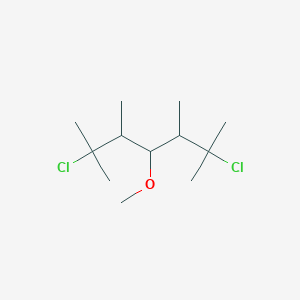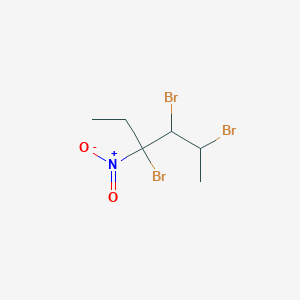
2,3,4-Tribromo-4-nitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-4-nitrohexane is an organic compound with the molecular formula C6H10Br3NO2 It is characterized by the presence of three bromine atoms and a nitro group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-4-nitrohexane typically involves a multi-step process. One common method includes the nitration of hexane to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using nitric acid under controlled conditions to ensure selective substitution. The bromination step involves the use of bromine or a bromine-containing reagent, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also implemented to handle the hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromo-4-nitrohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2,3,4-tribromo-4-aminohexane.
Substitution: Formation of various substituted hexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tribromo-4-nitrohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-4-nitrohexane involves its interaction with molecular targets through its bromine and nitro groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in having multiple brom
Properties
CAS No. |
62545-13-5 |
|---|---|
Molecular Formula |
C6H10Br3NO2 |
Molecular Weight |
367.86 g/mol |
IUPAC Name |
2,3,4-tribromo-4-nitrohexane |
InChI |
InChI=1S/C6H10Br3NO2/c1-3-6(9,10(11)12)5(8)4(2)7/h4-5H,3H2,1-2H3 |
InChI Key |
ZTNRYITZFKZBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)Br)Br)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}aniline](/img/structure/B14512358.png)
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)
![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
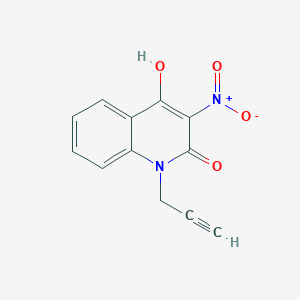
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
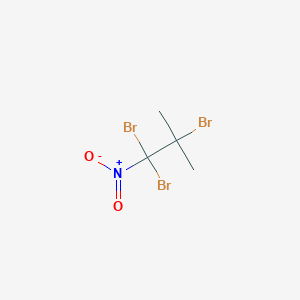


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
